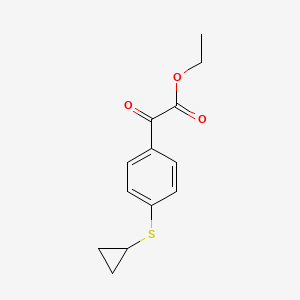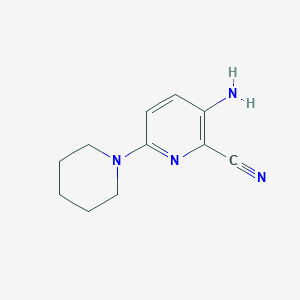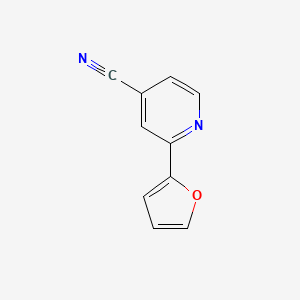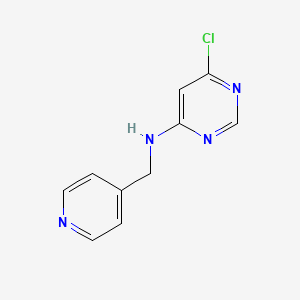![molecular formula C18H26N2O5 B1393499 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid CAS No. 1216502-34-9](/img/structure/B1393499.png)
4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid (4-EBPB) is an organic compound used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-EBPB can be synthesized using a variety of methods, including direct reaction of piperazine and 4-bromobenzoyl chloride, or by cyclization of the amide of 4-bromobenzoic acid. 4-EBPB is used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Crystal Structure Analysis :
- The study by Faizi, Ahmad, and Golenya (2016) analyzed the crystal structure of a similar compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA). This research contributes to understanding the conformation and dihedral angles in molecules related to your compound of interest (Faizi, Ahmad, & Golenya, 2016).
Metabolism Study :
- Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, and its conversion to related compounds including benzoic acid derivatives. This study is relevant for understanding the metabolic pathways of compounds structurally similar to your compound of interest (Hvenegaard et al., 2012).
Hirshfeld Surface Analysis and DFT Calculations :
- Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives, offering insights into the reactive sites and molecular interactions of such compounds (Kumara et al., 2017).
Antimicrobial Activity Study :
- Patel, Agravat, and Shaikh (2011) synthesized and tested the antimicrobial activity of new pyridine derivatives, which may provide a framework for understanding the biological activity of similar compounds (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Evaluation :
- Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities. This research is relevant for understanding the synthesis and potential applications of your compound in biological contexts (Kulkarni et al., 2016).
properties
IUPAC Name |
4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-13-24-15-6-4-14(5-7-15)16(21)22/h4-7H,8-13H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHBUESTDSAMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)
![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)

![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)


![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)

![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)
![N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine](/img/structure/B1393435.png)

![1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393437.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393439.png)